molecular formula C9H12N6O B2834438 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1354496-79-9

8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2834438
CAS No.: 1354496-79-9
M. Wt: 220.236
InChI Key: PMKQBMSJTDDQSH-UHFFFAOYSA-N
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Description

8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.236. The purity is usually 95%.
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Scientific Research Applications

Versatile Scaffold for Adenosine Human Receptor Antagonists

A study by Falsini et al. (2017) identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a new versatile scaffold for developing adenosine human receptor antagonists. This scaffold emerged from a molecular simplification approach, leading to the synthesis of novel derivatives targeting the hA2A adenosine receptor. Some compounds exhibited nanomolar affinity and selectivity towards the target, with potential applications in neuroprotection, particularly in Parkinson's disease models (Falsini et al., 2017).

Anticonvulsant Activity

Kelley et al. (1995) synthesized and tested a series of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity. These compounds were evaluated against maximal electroshock-induced seizures in rats, with some showing potent activity, indicating the potential of this scaffold in developing anticonvulsant therapies (Kelley et al., 1995).

Human Renin Inhibitory Activity

Roberts et al. (1990) explored 1,2,4-triazolo[4,3-a]pyrazine derivatives for their human renin inhibitory activity. The study aimed to develop compounds that act as non-peptidic replacements for natural substrate residues of angiotensinogen, showing potential for treating hypertension. Some compounds demonstrated potent inhibitory effects and effectiveness in lowering blood pressure in animal models (Roberts et al., 1990).

Antimicrobial and Anticancer Activity

A study by Mallisetty et al. (2022) reported on the synthesis and evaluation of 1,2,4-triazole linked to pyrazole derivatives for their antibacterial and anticancer activities. Compounds demonstrated significant inhibitory potential against various bacterial microorganisms and cancer cell lines, highlighting the therapeutic potential of this chemical scaffold in addressing infectious diseases and cancer (Mallisetty et al., 2022).

Mechanism of Action

Target of Action

The primary target of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides that includes substance P and neurokinin A. They play a crucial role in the regulation of various human physiological functions, including pain perception, cardiovascular homeostasis, and respiratory regulation .

Mode of Action

This compound acts as an inhibitor of the Neurokinin Receptor . It binds to the receptor, preventing the normal ligands (neurokinins) from binding and activating the receptor. This inhibition disrupts the normal signaling pathways of the receptor, leading to changes in the physiological functions regulated by these pathways .

Biochemical Pathways

The inhibition of the Neurokinin Receptor by this compound affects several biochemical pathways. These include the pain perception pathway , the cardiovascular homeostasis pathway , and the respiratory regulation pathway . The downstream effects of these disruptions can lead to changes in pain perception, cardiovascular function, and respiratory function .

Pharmacokinetics

It is known that the compound is soluble in dmso, which suggests that it may have good bioavailability

Result of Action

The inhibition of the Neurokinin Receptor by this compound can lead to a variety of molecular and cellular effects. These can include decreased pain perception, altered cardiovascular function, and changes in respiratory function . The exact effects can vary depending on the specific physiological context and the concentration of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound is stored at -20°C to maintain its stability

Properties

IUPAC Name

8-(3-aminopyrrolidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQBMSJTDDQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN3C2=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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